molecular formula C8H19NO B13203048 1-Amino-3,5-dimethylhexan-3-ol

1-Amino-3,5-dimethylhexan-3-ol

Cat. No.: B13203048
M. Wt: 145.24 g/mol
InChI Key: PKHFLCOUQIABSD-UHFFFAOYSA-N
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Description

1-Amino-3,5-dimethylhexan-3-ol is an organic compound with the molecular formula C8H19NO It is a derivative of hexanol, characterized by the presence of an amino group and two methyl groups on the hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3,5-dimethylhexan-3-ol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylhexan-3-ol with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amino alcohol.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3,5-dimethylhexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkyl halides are employed in substitution reactions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in the formation of substituted amino alcohols.

Scientific Research Applications

1-Amino-3,5-dimethylhexan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-amino-3,5-dimethylhexan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and affecting biochemical pathways.

Comparison with Similar Compounds

    3-Amino-5,5-dimethylhexan-1-ol: Shares a similar structure but differs in the position of the amino group.

    1-Amino-5,5-dimethylhexan-3-ol: Another closely related compound with slight structural variations.

Uniqueness: 1-Amino-3,5-dimethylhexan-3-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

1-amino-3,5-dimethylhexan-3-ol

InChI

InChI=1S/C8H19NO/c1-7(2)6-8(3,10)4-5-9/h7,10H,4-6,9H2,1-3H3

InChI Key

PKHFLCOUQIABSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(CCN)O

Origin of Product

United States

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